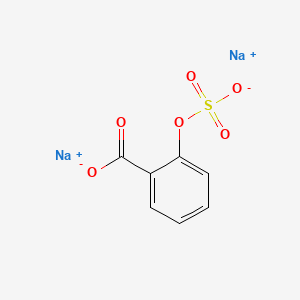
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine
Vue d'ensemble
Description
“4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” is a chemical compound with the molecular formula C13H12FN3O2 . It appears as brown crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Amino-3-fluorophenol with potassium tert-butoxide in DMA at 20℃ for 0.5 hours, followed by a reaction at 100℃ .Molecular Structure Analysis
The molecular structure of this compound consists of biarylurea and pyridine-2-carboxamide units linked by an ether group .Chemical Reactions Analysis
The key intermediate in the synthesis of this compound is prepared by O-alkylation, nitration, and reduction reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.25 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . Its LogP (iLOGP) is 2.24, indicating its lipophilicity .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is associated with the reduction of nitro compounds, which is a crucial transformation in organic synthesis. This process is vital for creating amino compounds that have widespread applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. Research by Nasrollahzadeh et al. (2020) highlights the use of graphene-based catalysts to increase the reduction rate of nitro compounds to amines.
Synthesis of Aminated Compounds
The compound is involved in the selective amination of nitropyridines, as demonstrated by Bakke et al. (2001). This research outlines a method for preparing 2-amino-5-nitropyridines, which are significant in various chemical syntheses.
Fluorogenic Applications
A study by Sato et al. (1984) discusses the potential of 4-amino-7-nitrobenz-2-oxa-1,3-diazole as a fluorogenic amine. This compound can serve as a substrate for assays like chymotrypsin determination, indicating its utility in biochemistry and molecular biology.
Energetic Material Synthesis
Research by Klapötke et al. (2015) explores the synthesis of energetic materials, where amines like 4-amino-3,5-dinitroaniline play a role. This study provides insights into the thermal stability and sensitivity of these compounds, relevant in material science and engineering.
Development of Fluorescent Probes
Singh et al. (2020) discuss the development of aminoethylpyridine-based fluorescent probes for detecting metal ions in aqueous media. Compounds like 2-aminoethylpyridine, which bear structural similarities to 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine, are crucial in this research, indicating its potential in environmental and biological sensing applications (Singh et al., 2020).
Crystal Structure Analysis
The work of Cao et al. (2011) on crystal structures of compounds related to 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine underscores its relevance in structural chemistry, particularly for potential antitumor agents.
Improving Drug Solubility
Machado et al. (2013) highlight the use of ultrasound-assisted methods for forming salts from compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one. This technique improves the solubility of drug-like compounds, demonstrating the relevance of similar amines in pharmaceutical research (Machado et al., 2013).
Detection of Aromatic Amines
A study on the determination of toxic azo dye metabolites Radzik et al. (1984) shows the importance of compounds like 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine in environmental chemistry, particularly in identifying and quantifying toxic substances.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQBFOSWFQZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)



![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)






